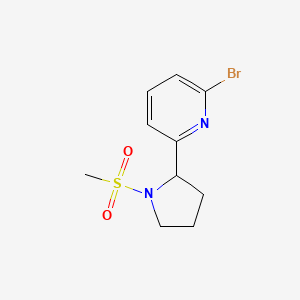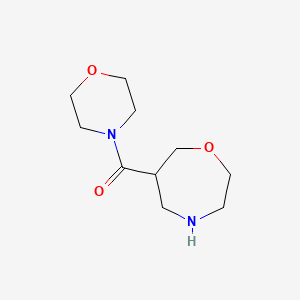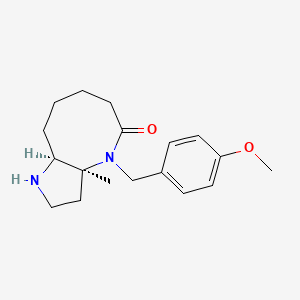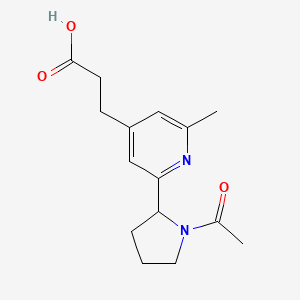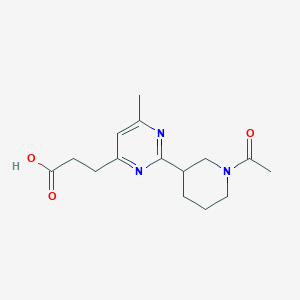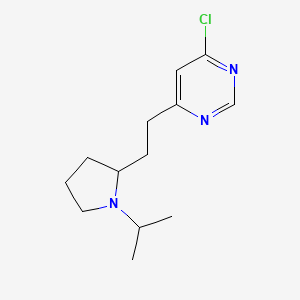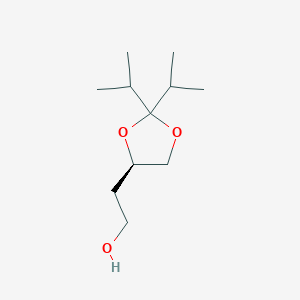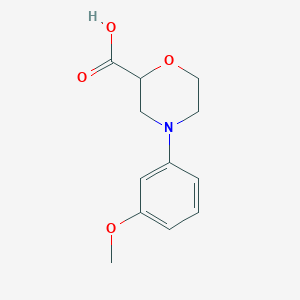
4-(3-Methoxyphenyl)morpholine-2-carboxylic acid
Descripción general
Descripción
“4-(3-Methoxyphenyl)morpholine-2-carboxylic acid” is a chemical compound . It is available for pharmaceutical testing . The compound is also known as “Morpholine-2-carboxylic acid, 3-phenyl, methyl ester, trans” with a molecular weight of 221.2524 .
Synthesis Analysis
The synthesis of morpholines has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . They are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “4-(3-Methoxyphenyl)morpholine-2-carboxylic acid” can be viewed using Java or Javascript .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Protocols : A study by Sladojevich et al. (2007) details the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid, demonstrating the feasibility of producing morpholine derivatives through practical synthetic routes. This research highlights the chemical flexibility and potential of morpholine-2-carboxylic acid derivatives in various chemical syntheses (Sladojevich et al., 2007).
- Development of Novel Derivatives : King and Martin (1991) have described the synthesis of 2-morpholine carboxylic acid derivatives, showcasing the compound's potential as a precursor for various chemical structures, emphasizing its versatility in chemical synthesis (King & Martin, 1991).
Applications in Peptidomimetics and Medicinal Chemistry
- Peptidomimetic Chemistry : The research by Sladojevich et al. (2007) also indicates the application of Fmoc-morpholine-3-carboxylic acid in peptidomimetic chemistry, particularly in solid-phase synthesis, suggesting its role in the development of peptide-like structures for therapeutic purposes (Sladojevich et al., 2007).
- Pharmacological Potential : Lu et al. (2021) synthesized a compound involving a morpholine-2-carboxylic acid derivative, which exhibited significant inhibitory activity against some cancer cell lines, indicating the potential pharmacological applications of this compound in cancer research (Lu et al., 2021).
Material Science and Catalysis
- Polymer Synthesis : Veld et al. (1992) discuss the synthesis of polyesteramides with pendant functional groups using morpholine-2,5-dione derivatives, indicating the compound's relevance in advanced material science, particularly in the development of polymers with specific functional properties (Veld et al., 1992).
Environmental and Analytical Applications
- Molluscicidal Agent : Research by Duan et al. (2014) on 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative of morpholine-2-carboxylic acid, revealed its effectiveness as a molluscicidal agent. This finding suggests potential environmental applications, especially in pest control (Duan et al., 2014).
Propiedades
IUPAC Name |
4-(3-methoxyphenyl)morpholine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-10-4-2-3-9(7-10)13-5-6-17-11(8-13)12(14)15/h2-4,7,11H,5-6,8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMAMNRVQBDXJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCOC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)morpholine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





